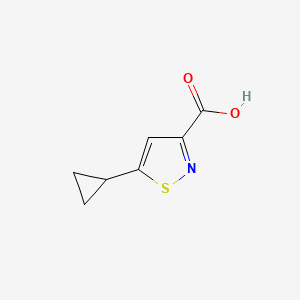

5-cyclopropyl-1,2-thiazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Cyclopropyl-1,2-thiazole-3-carboxylic acid (5-CPCA) is an organic compound belonging to the thiazole family of heterocyclic compounds. It is an important intermediate in the synthesis of various heterocyclic compounds. 5-CPCA has a wide range of applications in the pharmaceutical, agrochemical, and industrial sectors. It is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds.

Scientific Research Applications

5-cyclopropyl-1,2-thiazole-3-carboxylic acid has been studied extensively in the scientific research community. It has been used as a building block in the synthesis of a variety of heterocyclic compounds, including thiazolidinones and thiazolines. It has also been used as a starting material for the synthesis of a variety of drugs, such as antifungal agents and anti-inflammatory agents. In addition, 5-cyclopropyl-1,2-thiazole-3-carboxylic acid has been used in the synthesis of a variety of agrochemicals, such as herbicides, insecticides, and fungicides.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1,2-thiazole-3-carboxylic acid is not well understood. However, it is believed that the compound acts as an intermediate in the synthesis of various heterocyclic compounds. It is thought to act as an electrophile, donating a pair of electrons to form a covalent bond with an electron-rich substrate. This covalent bond is then broken and reformed in order to form the desired product.

Biochemical and Physiological Effects

The biochemical and physiological effects of 5-cyclopropyl-1,2-thiazole-3-carboxylic acid are not well understood. However, it has been shown to possess antifungal activity and to be toxic to some organisms, such as bacteria, fungi, and insects. In addition, 5-cyclopropyl-1,2-thiazole-3-carboxylic acid has been shown to possess anti-inflammatory and antinociceptive properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-cyclopropyl-1,2-thiazole-3-carboxylic acid in laboratory experiments is its low cost and availability. It is a relatively inexpensive compound and is widely available from chemical suppliers. Additionally, it is relatively stable and can be stored at room temperature.

However, there are some limitations to using 5-cyclopropyl-1,2-thiazole-3-carboxylic acid in laboratory experiments. It is a highly reactive compound and can undergo decomposition at elevated temperatures. Additionally, it is highly toxic and should be handled with caution.

Future Directions

There are several potential future directions for the use of 5-cyclopropyl-1,2-thiazole-3-carboxylic acid. One possible direction is the development of new synthetic methods for the synthesis of heterocyclic compounds. Additionally, 5-cyclopropyl-1,2-thiazole-3-carboxylic acid could be used in the synthesis of new drugs and agrochemicals. Finally, further research could be conducted to better understand the biochemical and physiological effects of 5-cyclopropyl-1,2-thiazole-3-carboxylic acid.

Synthesis Methods

5-cyclopropyl-1,2-thiazole-3-carboxylic acid can be synthesized by several methods. The most common method of synthesis is the cyclopropanation of 1,2-dithiolane-3-thione. The reaction is carried out in the presence of a base such as sodium hydroxide, potassium hydroxide, or lithium hydroxide. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures, such as 100-150°C. In addition, the reaction can be catalyzed by a variety of catalysts, such as palladium, nickel, or cobalt.

properties

IUPAC Name |

5-cyclopropyl-1,2-thiazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c9-7(10)5-3-6(11-8-5)4-1-2-4/h3-4H,1-2H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJUCAOYRUEBPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopropyl-1,2-thiazole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine](/img/structure/B6618853.png)

![[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6618863.png)

![tert-butyl N-[(1-benzyl-4-phenylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B6618931.png)

![Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B6618936.png)

![1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6618941.png)